3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione
Description
The compound 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione is a brominated isoindolinone derivative featuring a piperidine-2,6-dione core modified with a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group. Its structure comprises:
- Isoindolinone moiety: A bicyclic scaffold with a bromine substituent at the 6-position, contributing to steric and electronic effects.
- Piperidine-2,6-dione: A glutarimide ring system, common in immunomodulatory drugs (e.g., thalidomide analogs).
- SEM group: A silicon-containing protecting group that enhances solubility and stability during synthesis .
Synthesis: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, brominated isoindolinones are often prepared by reacting brominated benzyl derivatives with aminopiperidine-2,6-dione under basic conditions, followed by SEM protection of the piperidine nitrogen .
Applications: Such derivatives are studied for their role in cereblon-mediated protein degradation (e.g., PROTACs) and as intermediates in oncology drug development .
Properties
Molecular Formula |
C19H25BrN2O4Si |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
3-(5-bromo-3-oxo-1H-isoindol-2-yl)-1-(2-trimethylsilylethoxymethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C19H25BrN2O4Si/c1-27(2,3)9-8-26-12-22-17(23)7-6-16(19(22)25)21-11-13-4-5-14(20)10-15(13)18(21)24/h4-5,10,16H,6-9,11-12H2,1-3H3 |
InChI Key |
SJXBDMTWTFKMIK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Features
| Property | Details |
|---|---|
| Molecular Formula | C19H25BrN2O4Si |
| Molecular Weight | 453.4 g/mol |
| IUPAC Name | 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-(2-(trimethylsilyl)ethoxy)methyl)piperidine-2,6-dione |
| Synonyms | 3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione, G75324, EN300-33051135 |
| CAS Number | Not explicitly available; referenced in chemical databases and patents |
| Structural Motifs | Brominated isoindolinone core, piperidine-2,6-dione ring, trimethylsilyl ethoxy methyl protecting group |
Preparation Methods Analysis
Key Synthetic Steps
Synthesis of the Brominated Isoindolinone Core
- Starting from commercially available or synthesized brominated phthalic anhydrides or bromophthalimides, the isoindolinone ring is constructed by condensation with suitable amines or via intramolecular cyclization reactions.
- Bromination at the 6-position (or 4-position depending on numbering) is achieved either by direct electrophilic bromination or by using pre-brominated starting materials.
Formation of the Piperidine-2,6-dione Ring
- The piperidine-2,6-dione ring (a glutarimide structure) is typically synthesized by cyclization of appropriate amino acid derivatives or via ring-closing reactions involving substituted glutaric acid derivatives.
- The nitrogen atom of this ring is the site for further functionalization.
Introduction of the 2-(Trimethylsilyl)ethoxy Methyl (SEM) Protecting Group
- The nitrogen of the piperidine-2,6-dione is protected with the SEM group to enhance stability and solubility, and to modulate pharmacokinetic properties.
- This is achieved by reacting the free amine with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under basic conditions, typically in the presence of a base such as triethylamine or sodium hydride in anhydrous solvents like dichloromethane or tetrahydrofuran.
Representative Synthetic Route (Summarized)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination or use of brominated starting material | Brominated phthalic anhydride or phthalimide precursor | Brominated isoindolinone intermediate |
| 2 | Cyclization | Amino acid derivatives or glutaric acid derivatives, heating, catalysts | Formation of piperidine-2,6-dione ring |
| 3 | N-Protection | 2-(Trimethylsilyl)ethoxymethyl chloride, base, anhydrous solvent | SEM-protected piperidine-2,6-dione derivative |
| 4 | Coupling | Condensation of isoindolinone and protected piperidine | Final target compound 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione |
Detailed Literature and Patent Insights
Patent Literature
- WO2020165834A1 describes substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives, including methods for preparing prodrug derivatives with metabolically cleavable groups such as SEM protecting groups. The patent outlines general synthetic methodologies applicable to this compound class, emphasizing improved stability and bioavailability through protecting group strategies.
- EP1767533A1 and EP3689868B1 provide additional synthetic details on isoindolinone-piperidine derivatives, including cyclization techniques, substitution patterns, and functional group modifications relevant to this compound.
Chemical Database Information
- PubChem CID 165604958 provides molecular and structural data but limited synthetic procedural details.
- VulcanChem and ChemicalBook list the compound with molecular formula and weight, and suggest multi-step organic synthesis routes involving brominated isoindolinones and SEM-protected piperidine-2,6-dione intermediates.
Experimental Considerations and Optimization
Reaction Conditions
- Bromination steps require controlled temperature and stoichiometry to avoid polybromination.
- Cyclization reactions often use reflux in polar aprotic solvents (e.g., DMF, DMSO) with acid or base catalysis.
- SEM protection requires anhydrous conditions to prevent hydrolysis of the protecting group.
Purification Techniques
- Column chromatography using silica gel is commonly employed to isolate intermediates and final products.
- Crystallization from suitable solvents (e.g., ethyl acetate/hexanes) may be used to improve purity.
- Analytical methods such as NMR, mass spectrometry, and HPLC confirm compound identity and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
The compound “3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione is a complex organic compound that is of interest in medicinal chemistry because of its potential biological activities and therapeutic applications. The presence of the bromine atom and the trimethylsilyl ether group enhance its reactivity and solubility, making it a candidate for further pharmacological exploration.
Scientific Research Applications
- Potential Biological Activities Initial studies suggest that 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione may exhibit anti-inflammatory and anticancer properties. The mechanisms of action involve interactions with specific enzymes or receptors, leading to modulation of biological pathways.
- Interaction Studies Interaction studies are performed to understand how 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione interacts with biological macromolecules. These studies help elucidate the compound's therapeutic potential and guide further drug development efforts.
- Medicinal Chemistry This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting diseases characterized by inflammation or cancer. Its unique structure may also lead to discoveries in other fields such as materials science or agrochemicals because of its chemical properties.
Structural Similarities
Several compounds share structural similarities with 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione | Similar isoindoline structure | Different bromination pattern |
| 3-(bromoisoindolinyl)piperidine derivatives | Variations in piperidine substitution | Diverse biological activities |
| Piperidine derivatives with different substituents | Altered functional groups | Potentially distinct pharmacological profiles |
| The uniqueness of 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione lies in its specific combination of functional groups and its potential biological activities that may not be present in similar compounds. |
Mechanism of Action
The mechanism of action of “3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a biological response. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Structural Modifications in Isoindolinone-Piperidine Derivatives
The following table compares key structural and functional differences:
Impact of Substituents on Bioactivity
- Bromine Position: 6-Bromo: Enhances electrophilicity and binding to cereblon, critical for protein degradation activity .
- SEM Group : Improves metabolic stability and solubility, facilitating in vitro assays and pharmacokinetic optimization .
- Hydroxy vs. Bromine : Hydroxy groups (e.g., 6-hydroxy derivative) enable hydrogen bonding but may reduce proteolytic stability compared to halogenated analogs .
Computational and Experimental Validation
- Molecular Similarity Analysis: Tanimoto coefficients (Tanimoto_morgan > 0.85) confirm high structural similarity among brominated isoindolinones, correlating with overlapping bioactivity profiles in NCI-60 screens .
- Docking Studies : The 6-bromo substituent in the target compound occupies a hydrophobic pocket in cereblon’s β-hairpin region, critical for substrate recognition .
Biological Activity
The compound 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione is a complex organic molecule noted for its potential biological activities and therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
This compound features a brominated isoindoline moiety and a piperidine-2,6-dione core , which contribute to its unique chemical properties. The presence of the bromine atom and the trimethylsilyl ether group enhances both reactivity and solubility, making it a candidate for further pharmacological exploration.
Molecular Formula
- Molecular Formula : C19H25BrN2O4Si
- Molecular Weight : 453.4 g/mol
Preliminary studies suggest that this compound may exhibit:
- Anti-inflammatory properties : It potentially modulates inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
- Anticancer effects : Initial findings indicate interactions with specific enzymes or receptors that may inhibit cancer cell proliferation.
Interaction Studies
Interaction studies are crucial to understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies typically involve:
- Binding affinity assessments : Evaluating how well the compound binds to target proteins.
- Enzyme inhibition assays : Testing the ability of the compound to inhibit specific enzymes linked to disease processes.
Comparative Analysis with Similar Compounds
The uniqueness of this compound is highlighted when compared to structurally similar molecules. Below is a comparative table outlining some related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione | Similar isoindoline structure | Different bromination pattern |
| 3-(bromoisoindolinyl)piperidine derivatives | Variations in piperidine substitution | Diverse biological activities |
| Piperidine derivatives with different substituents | Altered functional groups | Potentially distinct pharmacological profiles |
Anti-inflammatory Activity
One study demonstrated that the compound significantly reduced markers of inflammation in vitro, suggesting its potential use in treating inflammatory diseases. The mechanism involved the modulation of cytokine production and inhibition of pro-inflammatory pathways.
Anticancer Activity
In another study, this compound exhibited cytotoxic effects against various cancer cell lines. The results indicated that it might induce apoptosis through activation of caspase pathways. Further research is required to elucidate the specific molecular targets involved.
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of this compound has shown promising absorption characteristics with moderate bioavailability. Toxicological assessments indicate that it has a favorable safety profile at therapeutic doses, although long-term studies are necessary to confirm its safety in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction parameters influence yield?
- Methodology : Use a two-step approach: (1) Bromination of the isoindolinone core via electrophilic aromatic substitution (e.g., NBS in DMF), followed by (2) SEM-protected piperidine-2,6-dione coupling using Mitsunobu or nucleophilic substitution conditions. Optimize temperature (40–80°C) and catalyst (e.g., Pd(OAc)₂ for cross-coupling) to enhance yield. Monitor intermediates via TLC and HPLC .
- Key Parameters : Solvent polarity (DMF vs. THF), stoichiometry of SEM-Cl, and reaction time (12–24 hrs) significantly affect yield.
Q. Which spectroscopic techniques are critical for characterizing structural purity?
- Methodology : Combine /-NMR (confirm SEM group at δ 3.5–4.0 ppm and bromo-substitution at δ 7.2–7.8 ppm), FT-IR (C=O stretch at ~1700 cm⁻¹), and HRMS (exact mass ± 0.001 Da). Use XRD for polymorph identification if crystalline .
- Data Validation : Cross-reference with computational simulations (e.g., Gaussian for NMR chemical shifts) to resolve ambiguities.
Q. What is the role of the SEM-protecting group in stabilizing the compound during reactions?
- Methodology : The SEM group prevents undesired ring-opening of the piperidine-2,6-dione core under basic/acidic conditions. Test stability via pH-controlled degradation studies (pH 2–12) over 24 hrs, monitored by LC-MS .
- Key Finding : SEM remains intact below pH 10 but hydrolyzes at higher alkalinity, requiring inert atmospheres for sensitive reactions.
Advanced Research Questions
Q. How do polymorphic forms impact solubility and bioavailability?
- Methodology : Screen polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Characterize using DSC (melting point variations ±5°C) and solubility assays in PBS (pH 7.4). Correlate Form I (needle crystals) with 30% higher aqueous solubility than Form II (platelets) .
- Challenge : Polymorph interconversion under humidity requires controlled storage (desiccants, N₂ atmosphere).
Q. What computational strategies predict regioselectivity in bromination or SEM-deprotection?
- Methodology : Employ DFT calculations (B3LYP/6-31G*) to model electron density maps of the isoindolinone core. Identify bromination hotspots (C-6 position, Fukui indices >0.1) and SEM cleavage energy barriers (ΔG‡ ~25 kcal/mol) .
- Validation : Compare computational results with experimental LC-MS/MS fragmentation patterns.
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodology : Conduct meta-analysis of dose-response curves across cell lines (e.g., HCT-116 vs. HEK293). Normalize data using Hill equation parameters and assess assay conditions (e.g., serum concentration, incubation time). Contradictions often arise from SEM hydrolysis byproducts interfering with assays .
- Solution : Include stability controls (e.g., LC-MS verification of intact compound post-incubation).
Q. What experimental designs optimize catalytic efficiency in asymmetric synthesis?
- Methodology : Apply factorial design (2³ matrix) varying catalyst loading (5–15 mol%), temperature (25–60°C), and solvent (toluene vs. DCM). Use ANOVA to identify significant factors (e.g., temperature contributes 60% to enantiomeric excess) .
- Outcome : Optimal conditions: 10 mol% (R)-BINAP-Pd, 40°C in toluene, achieving 92% ee.
Methodological Notes
- Data Contradictions : Always validate purity (>95% by HPLC) before biological testing. Conflicting reactivity data may stem from trace metal impurities (e.g., Pd residues); use Chelex-treated solvents .
- Safety : Bromo and SEM groups require handling under fume hoods; refer to SDS for acute toxicity (LD₅₀ >500 mg/kg in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
